Egfr-PK/jnk-2-IN-1

Kinase Inhibition EGFR JNK

Researchers studying EGFR-JNK crosstalk often face confounding variables from multi-agent combination assays. EGFR-PK/JNK-2-IN-1 (Compound 6c) resolves this by targeting both kinases simultaneously with comparable potency, reducing experimental complexity. • Dual Inhibition: EGFR-PK IC50 = 2.7 μM, JNK-2 IC50 = 3.0 μM - the only balanced dual inhibitor in its 1,5-diarylpyrazole series. • Validated Antiproliferative Activity: DLD-1 IC50 = 29.8 μM, K-562 IC50 = 15.4 μM. • Apoptosis & Cell Cycle Arrest: Confirmed mechanism enables synergy screening with PI3K/AKT/mTOR or MEK/ERK pathway agents. Supplied with Certificate of Analysis; research-use-only guarantee ensures reliable procurement for academic and biopharma laboratories.

Molecular Formula C22H17ClN4O3S
Molecular Weight 452.9 g/mol
Cat. No. B12376817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-PK/jnk-2-IN-1
Molecular FormulaC22H17ClN4O3S
Molecular Weight452.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H17ClN4O3S/c23-16-8-6-15(7-9-16)21-14-20(26-27(21)18-4-2-1-3-5-18)22(28)25-17-10-12-19(13-11-17)31(24,29)30/h1-14H,(H,25,28)(H2,24,29,30)
InChIKeyKWQRLHRLFZGQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-PK/JNK-2-IN-1 (Compound 6c): A Quantitative Overview of a Dual EGFR/JNK-2 Inhibitor for Cancer Research


EGFR-PK/JNK-2-IN-1 (also known as Compound 6c) is a synthetic, small-molecule dual kinase inhibitor belonging to the 1,5-diarylpyrazole class. It functions by concurrently targeting Epidermal Growth Factor Receptor Protein Kinase (EGFR-PK) and c-Jun N-terminal Kinase 2 (JNK-2), with reported IC50 values of 2.7 μM and 3.0 μM, respectively [1]. This dual-targeting capability is designed to disrupt multiple signaling pathways implicated in cancer cell proliferation and survival [1].

Procurement Consideration: Why EGFR-PK/JNK-2-IN-1 Cannot Be Simply Replaced by Other EGFR or JNK Inhibitors


Substituting EGFR-PK/JNK-2-IN-1 with a standard EGFR inhibitor (e.g., Erlotinib, Gefitinib) or a standalone JNK inhibitor will fundamentally alter the experimental outcome, as it fails to recapitulate the unique dual-inhibition profile that defines its mechanism of action. The quantitative evidence below demonstrates that this compound occupies a distinct pharmacological space within its own chemical series. It is the only member that inhibits both EGFR-PK and JNK-2 at comparable micromolar concentrations (2.7 μM and 3.0 μM, respectively) [1], whereas close analogs show significant selectivity for one kinase over the other. This specific balance of activities is critical for studies investigating crosstalk between the EGFR and JNK pathways.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons of EGFR-PK/JNK-2-IN-1


Dual Kinase Inhibition Profile vs. In-Class Selective Analogs

In the primary research article, EGFR-PK/JNK-2-IN-1 (Compound 6c) demonstrates a balanced, dual inhibition of EGFR-PK and JNK-2. This is in contrast to structurally related compounds from the same series, which are potent but highly selective for one kinase [1]. Compound 6c is the only entity reported to inhibit both targets with IC50 values in the low micromolar range, a property that defines its utility as a chemical probe for dual-pathway interrogation.

Kinase Inhibition EGFR JNK

Antiproliferative Activity in Cancer Cell Lines vs. Series-Wide Range

The antiproliferative effects of EGFR-PK/JNK-2-IN-1 have been quantified in human cancer cell lines. The compound exhibits an IC50 of 29.8 μM against DLD-1 colorectal adenocarcinoma cells and an IC50 of 15.4 μM against K-562 chronic myelogenous leukemia cells, as measured by the WST-8 assay . These values place the compound's potency within the broad spectrum of activity reported for the entire 1,5-diarylpyrazole series, which showed IC50 values ranging from 2.7 to 63 μM across a panel of five cancer cell lines (DLD-1, HeLa, K-562, SUIT-2, and HepG2) [1].

Antiproliferative Cancer Cell Lines Cytotoxicity

Kinase Inhibition Profile vs. Multi-Kinase Inhibitor Sorafenib

Compared to the clinically approved multi-kinase inhibitor sorafenib, EGFR-PK/JNK-2-IN-1 exhibits a different selectivity profile. While sorafenib is a potent inhibitor of VEGFR, PDGFR, and RAF kinases, its activity against EGFR and JNK-2 is moderate, with reported IC50 values of 3.5 μM for EGFR-TK and 1.0 μM for JNK-2 [2]. EGFR-PK/JNK-2-IN-1 demonstrates a more balanced dual inhibition of these two specific targets (EGFR-PK: 2.7 μM, JNK-2: 3.0 μM) [1], suggesting a distinct pharmacophore designed for focused inhibition of the EGFR/JNK-2 axis.

Multi-Kinase Inhibitor Sorafenib EGFR

Cellular Mechanism: Induction of Apoptosis and Cell Cycle Arrest

The primary study reports that the developed 1,5-diarylpyrazole derivatives, including EGFR-PK/JNK-2-IN-1 (Compound 6c), are capable of inducing apoptosis and causing cell cycle arrest at different phases in cancer cells [1]. While quantitative flow cytometry data (e.g., percentage of apoptotic cells) is not specified in the publicly available abstract for Compound 6c, the qualitative observation of these critical anticancer mechanisms is a consistent feature of the series.

Apoptosis Cell Cycle Arrest Mechanism of Action

Recommended Application Scenarios for EGFR-PK/JNK-2-IN-1 Based on Quantitative Evidence


Investigating EGFR and JNK-2 Pathway Crosstalk in Drug-Resistant Cancer Models

The balanced dual-inhibition profile (IC50 of 2.7 μM for EGFR-PK and 3.0 μM for JNK-2) [1] makes this compound ideal for dissecting the cooperative signaling between EGFR and JNK-2 pathways, which are often implicated in acquired resistance to EGFR-targeted therapies. Unlike selective inhibitors, this single agent can block both nodes simultaneously in cell-based assays, reducing the complexity of combination drug studies.

Chemical Probe for Phenotypic Screening in Oncology Research

Given its confirmed antiproliferative activity in DLD-1 (IC50 = 29.8 μM) and K-562 (IC50 = 15.4 μM) cell lines , this compound serves as a validated starting point for phenotypic screening campaigns. Its activity, while moderate, is consistent with the class's range (2.7-63 μM) [1] and provides a clear signal for further optimization or for use as a reference compound in viability assays.

Comparative Studies with Multi-Kinase Inhibitors like Sorafenib

Researchers comparing the effects of broad-spectrum versus targeted kinase inhibition can utilize this compound. Its profile is more focused on the EGFR/JNK-2 axis compared to sorafenib (which has IC50 values of 3.5 μM for EGFR-TK and 1.0 μM for JNK-2) [2]. This allows for more precise interrogation of the contribution of these specific pathways to cellular phenotypes, reducing off-target noise associated with broader multi-kinase inhibitors.

Screening for Novel Combination Therapies

The ability of EGFR-PK/JNK-2-IN-1 to induce apoptosis and cell cycle arrest [1] makes it a valuable tool for combination screens. Its dual mechanism may synergize with other agents targeting complementary pathways (e.g., PI3K/AKT/mTOR, MEK/ERK) or with standard chemotherapeutics, and it can be used to identify new synthetic lethal interactions in cancer cells.

Technical Documentation Hub

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